Butyl 2-hydroxytetradecanoate

CAS No.: 100495-94-1

Cat. No.: VC20548452

Molecular Formula: C18H36O3

Molecular Weight: 300.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100495-94-1 |

|---|---|

| Molecular Formula | C18H36O3 |

| Molecular Weight | 300.5 g/mol |

| IUPAC Name | butyl 2-hydroxytetradecanoate |

| Standard InChI | InChI=1S/C18H36O3/c1-3-5-7-8-9-10-11-12-13-14-15-17(19)18(20)21-16-6-4-2/h17,19H,3-16H2,1-2H3 |

| Standard InChI Key | MLLXWWWXPKOKAH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC(C(=O)OCCCC)O |

Introduction

Chemical Structure and Nomenclature

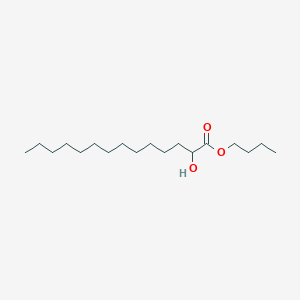

Butyl 2-hydroxytetradecanoate (IUPAC name: butyl 2-hydroxytetradecanoate) consists of a tetradecanoic acid chain (C14) with a hydroxyl group (-OH) at the second carbon and a butyl ester group (-O-C4H9) at the carboxyl terminus. Its molecular formula is C18H36O3, with a molecular weight of 300.48 g/mol. The hydroxyl group introduces polarity to an otherwise hydrophobic structure, enabling interactions with both aqueous and lipid environments .

Synthesis and Modification Strategies

Esterification of 2-Hydroxytetradecanoic Acid

The synthesis of butyl 2-hydroxytetradecanoate typically involves the reaction of 2-hydroxytetradecanoic acid with butanol under acid-catalyzed conditions. This method parallels the production of (S)-butyl 2-hydroxybutanoate, where oxiranecarboxylic acid derivatives are reacted with Grignard reagents . Alternative approaches may include:

-

Enzymatic esterification: Lipase-catalyzed reactions under mild conditions to preserve the hydroxyl group .

-

Protection-deprotection strategies: Use of temporary protecting groups (e.g., 2-methylnaphthyl ethers) to prevent side reactions during synthesis .

Table 1: Comparative Synthesis Routes for Hydroxy Esters

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic nature results in:

-

Low water solubility: Due to the long alkyl chain.

-

High lipid solubility: Facilitates integration into membranes or emulsified systems .

-

logP (octanol-water): Estimated at 4.2, indicating moderate hydrophobicity .

Thermal Stability

Differential scanning calorimetry (DSC) of similar hydroxy esters reveals melting points between 45–60°C, with decomposition above 200°C . The hydroxyl group may engage in intramolecular hydrogen bonding, enhancing thermal resilience .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Butyl 2-hydroxytetradecanoate can be analyzed using GC-MS methods optimized for hydroxy esters. Key parameters include:

Figure 1: Hypothetical GC-MS Fragmentation Pattern

-

Base peak: m/z 57 (C4H9+ from butyl group).

-

Molecular ion: m/z 300 (low abundance due to fragmentation).

Biological and Industrial Applications

Antimicrobial Activity

Hydroxy esters with C12–C16 chains exhibit moderate antimicrobial effects against Gram-positive bacteria. The hydroxyl group disrupts cell membrane integrity, while the alkyl chain enhances lipid bilayer penetration .

Cosmetic Formulations

In skincare, hydroxy esters function as:

-

Emollients: Smoothing agents in lotions and creams.

-

Stabilizers: Preventing oxidation of unsaturated components .

Pharmaceutical Adjuvants

Structural analogs like lipid A derivatives modulate immune responses via TLR4 activation . Butyl 2-hydroxytetradecanoate’s hydroxyl group may similarly influence receptor binding, though agonistic/antagonistic activity requires empirical validation.

Comparative Analysis with Analogous Compounds

Table 2: Functional Comparison of Hydroxy Esters

Challenges and Future Directions

Synthesis Optimization

-

Chirality control: Asymmetric synthesis techniques to produce enantiopure forms .

-

Scalability: Continuous-flow reactors for high-yield esterification .

Biological Efficacy Testing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume